Cas no 1541391-32-5 (6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide)
6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide
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- MDL: MFCD23974663
- Inchi: 1S/C9H10ClN3O2/c10-8-2-1-7(12-13-8)9(14)11-6-3-4-15-5-6/h1-2,6H,3-5H2,(H,11,14)
- InChI Key: JJNJFRXROXREON-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(NC2COCC2)=O)N=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- XLogP3: 0.5
- Topological Polar Surface Area: 64.099
6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 228468-1g |
6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide, 95% |
1541391-32-5 | 95% | 1g |
$990.00 | 2023-09-06 | |
| Matrix Scientific | 228468-2.500g |
6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide, 95% |
1541391-32-5 | 95% | 2.500g |
$1816.00 | 2023-09-06 |
6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide
6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide (CAS 1541391-32-5): A Comprehensive Overview
6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide (CAS 1541391-32-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyridazine derivative features a unique molecular structure combining a chloropyridazine core with an oxolane (tetrahydrofuran) substituent, making it valuable for various applications. Its molecular formula is C9H10ClN3O2, and it exhibits a molecular weight of 227.65 g/mol.
The compound's structural features contribute to its versatility in drug discovery and material science. Researchers are particularly interested in its potential as a bioactive scaffold due to the presence of both chloro and carboxamide functional groups. These moieties enable diverse interactions with biological targets, making 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide a candidate for developing novel enzyme inhibitors or receptor modulators.
Recent trends in medicinal chemistry highlight the growing demand for heterocyclic compounds like this pyridazine derivative. With the rise of personalized medicine and targeted therapies, researchers are exploring its potential in addressing unmet medical needs. The compound's oxolane ring may enhance bioavailability, a critical factor in modern drug design strategies.
In the field of agrochemical innovation, 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide shows promise as a potential lead compound for developing new crop protection agents. Its structural characteristics suggest possible activity against plant pathogens or pests, aligning with the agricultural industry's search for more sustainable solutions with reduced environmental impact.
The synthesis of 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions, including amide bond formation between appropriately substituted pyridazine and oxolane precursors. Process optimization remains an active area of research to improve yields and purity for commercial-scale production.
From a regulatory perspective, this compound is not currently classified as hazardous under major chemical safety frameworks. However, standard laboratory precautions should be observed when handling any chemical substance. Proper storage conditions (typically room temperature in a dry environment) and handling procedures ensure material stability and user safety.
The market for specialty chemicals like 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide continues to expand, driven by increasing R&D investments in pharmaceutical development and agricultural innovation. Custom synthesis services and catalog suppliers are seeing growing demand for such building blocks from research institutions and industrial laboratories worldwide.
Analytical characterization of 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide typically employs techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods confirm identity, purity, and structural integrity, which are crucial for research applications. Recent advances in analytical chemistry have improved detection limits and accuracy for such compounds.
Future research directions for 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide may explore its potential in emerging fields like bioconjugation chemistry or as a precursor for functional materials. The compound's versatility makes it suitable for various structure-activity relationship studies, particularly in the context of molecular design for specific applications.
For researchers seeking 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide, several reputable suppliers offer the compound in various quantities and purity grades. Proper technical documentation, including safety data sheets and certificates of analysis, should accompany all purchases to ensure material quality and regulatory compliance.
The scientific literature contains limited but growing references to 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide, primarily in patent applications and specialized chemistry publications. As research progresses, more detailed information about its properties and applications will likely become available, potentially expanding its utility across multiple scientific disciplines.
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